
Ethyl 4,4-diethoxy-3-oxobutanoate
Overview
Description
Ethyl 4,4-diethoxy-3-oxobutanoate (CAS 10495-09-7) is a β-keto ester with a linear structure containing two ethoxy groups at the 4-position and a ketone moiety at the 3-position. It is widely employed as a precursor in heterocyclic chemistry, particularly in the synthesis of 1,2,3-triazole derivatives via reactions with aryl azides (e.g., forming ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates) .
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Acid-Catalyzed Ketalization of Ethyl 4-Chloroacetoacetate
The most widely documented method for synthesizing ethyl 4,4-diethoxy-3-oxobutanoate involves the ketalization of ethyl 4-chloroacetoacetate with ethylene glycol under acidic conditions . In this reaction, the ketone group at the 3-position is protected as a ketal, while the chloro substituent at the 4-position is replaced by diethoxy groups. The procedure is conducted in benzene using tosylic acid (p-toluenesulfonic acid) as a catalyst, with a Dean-Stark apparatus to remove water and drive the reaction to completion .
Reaction Conditions
-
Catalyst : Tosylic acid (1–2 mol%)
-
Solvent : Benzene (reflux)
-
Temperature : 105°C (for 16–24 hours)
-
Workup : Neutralization with saturated NaHCO₃, extraction with ethyl acetate, and drying over MgSO₄ .
This method yields the crude product, which is further purified via silica-gel column chromatography using petroleum ether and ethyl acetate (6:1 v/v) as the eluent . The reaction mechanism proceeds via nucleophilic attack of ethylene glycol on the protonated ketone, followed by dehydration to form the ketal (Table 1).
Table 1: Key Reaction Parameters for Ketalization
Parameter | Value/Description |
---|---|
Starting Material | Ethyl 4-chloroacetoacetate |
Protecting Agent | Ethylene glycol |
Catalyst | Tosylic acid |
Solvent | Benzene |
Reaction Time | 16–24 hours |
Yield | 62% (after purification) |
Alternative Pathways: Transesterification and Hydrolysis
While the ketalization method is predominant, transesterification of mthis compound with ethanol in the presence of a base (e.g., potassium hydroxide) has been reported for related compounds . This approach involves replacing the methyl ester group with an ethyl group under mild conditions (room temperature, 1.5 hours). However, this method requires stringent control of pH during workup to avoid decomposition of the ketal moiety .
Optimization of Reaction Conditions
Solvent and Catalyst Selection
The choice of solvent and catalyst significantly impacts reaction efficiency. Benzene, though effective, poses safety concerns due to its toxicity. Substitutes such as toluene or dichloromethane have been explored, but they often result in lower yields (45–50%) . Tosylic acid remains the catalyst of choice due to its strong protonating ability and compatibility with ketalization reactions.
Temperature and Reaction Time
Elevated temperatures (105°C) are critical for achieving high conversion rates, as they facilitate the removal of water via azeotropic distillation. Prolonged reaction times (>20 hours) are necessary to ensure complete consumption of the starting material, as monitored by thin-layer chromatography (TLC) .
Characterization and Analytical Data
Spectroscopic Validation
-
¹H NMR (CDCl₃, 400 MHz): Signals at δ 4.18 (q, 2H, J = 7.1 Hz, -OCH₂CH₃), 3.65 (s, 4H, -OCH₂CH₂O-), and 2.55 (s, 2H, -COCH₂-) .
-
IR : Strong absorption bands at 1745 cm⁻¹ (ester C=O) and 1710 cm⁻¹ (ketone C=O) .
-
Mass Spectrometry : Molecular ion peak at m/z 218.25 (C₁₀H₁₈O₅) .
Physical Properties
Challenges and Troubleshooting
Byproduct Formation
Incomplete removal of water during ketalization can lead to hydrolysis of the ketal, regenerating the starting ketone. This is mitigated by ensuring efficient azeotropic distillation and using molecular sieves .
Purification Difficulties
Silica-gel chromatography remains the most effective purification method, though scale-up challenges persist. Alternatives such as fractional distillation have been attempted but result in product degradation due to thermal instability .
Applications in Organic Synthesis
This compound serves as a versatile building block for:
Chemical Reactions Analysis
Types of Reactions: Ethyl 4,4-diethoxy-3-oxobutanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 3-oxobutanoic acid and ethanol.
Reduction: It can be reduced to form the corresponding alcohol, ethyl 4,4-diethoxybutanol.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products:
Hydrolysis: 3-oxobutanoic acid and ethanol.
Reduction: Ethyl 4,4-diethoxybutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis Applications
Ethyl 4,4-diethoxy-3-oxobutanoate is primarily utilized as an intermediate in the synthesis of various organic compounds. Its ability to undergo multiple chemical reactions makes it a valuable building block in synthetic chemistry.
Organocatalytic Reactions
Recent studies have demonstrated the effectiveness of this compound in organocatalytic reactions, particularly in the Michael-Knoevenagel condensation. This reaction involves the formation of carbon-carbon bonds, which is crucial for synthesizing complex molecules.
Case Study : In a study by researchers at Aarhus University, this compound was reacted with various substituted cinnamaldehydes to yield products with high enantioselectivity (up to 98% ee) and good yields (76–95%) .
Reaction Conditions | Yield (%) | Enantioselectivity (%) |
---|---|---|
Temperature: -30°C | 76 | 97 |
Temperature: -20°C | 85 | 98 |
Synthesis of Bioactive Compounds
The compound has also been explored for its potential in synthesizing bioactive molecules. For instance, derivatives of this compound have shown antibacterial activity against common pathogens such as E. coli and S. aureus .
Medicinal Chemistry Applications
This compound serves as a precursor for various pharmaceutical compounds. Its derivatives are being researched for their therapeutic effects.
Antibacterial Activity
Research indicates that compounds derived from this compound exhibit significant antibacterial properties. A study demonstrated that synthesized derivatives showed minimum inhibitory concentrations (MIC) against E. coli and S. aureus at concentrations as low as 256 μg/mL .
Compound Derivative | MIC (μg/mL) | Target Bacteria |
---|---|---|
Derivative A | 256 | E. coli |
Derivative B | 256 | S. aureus |
Potential in Drug Development
Due to its structural properties, this compound is being investigated as a scaffold for developing new drugs targeting various diseases, including bacterial infections and possibly cancer.
Mechanism of Action
The mechanism of action of ethyl 4,4-diethoxy-3-oxobutanoate involves its reactivity as an ester and its ability to undergo hydrolysis, reduction, and substitution reactions. The molecular targets and pathways depend on the specific reactions it undergoes and the context in which it is used. For example, in medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Ethoxy vs. Methoxy Groups
- Methyl 4,4-Dimethoxy-3-Oxobutanoate (CAS 21983-72-2): Structural Difference: Methoxy groups replace ethoxy substituents. Impact: Smaller substituents reduce steric hindrance and increase volatility. This compound is commercially available, making it more convenient for reactions like the Dimroth reaction compared to Ethyl 4,4-diethoxy-3-oxobutanoate . Applications: Used in synthesizing triazoles without requiring precursor preparation .
Fluorinated Analogs: Enhanced Electrophilicity
- Ethyl 4,4-Difluoro-3-Oxobutanoate (CAS 352-24-9): Structural Difference: Fluorine atoms replace ethoxy groups. Impact: Fluorine’s electronegativity increases the electrophilicity of the carbonyl group, enhancing reactivity in nucleophilic additions. This compound is synthesized from ethyl difluoroacetate and ethyl acetate . Applications: Useful in fluorinated heterocycle synthesis, diverging from the triazole-focused applications of this compound .
- (Z)-Ethyl 2-(Ethoxymethylene)-4,4-Difluoro-3-Oxobutanoate (CAS 1086400-66-9): Structural Difference: Incorporates an ethoxymethylene group and fluorine atoms. Impact: The conjugated enone system enables participation in cycloaddition reactions, unlike the non-fluorinated parent compound .
Cycloaddition-Reactive Derivatives
- Ethyl 4-(4,4-Dimethyl-2,6-Dioxocyclohexyl)-3-Oxobutanoate (CAS 1179243-44-7): Structural Difference: Contains a cyclic diketone moiety. Impact: The cyclohexyl group introduces steric bulk and rigidity, directing its use in synthesizing polycyclic compounds rather than linear triazoles .
Comparative Data Table
Research Findings and Trends
- Synthetic Flexibility: this compound’s ethoxy groups enable stabilization of intermediates in multi-step reactions, but its requirement for synthesis limits its use compared to methoxy analogs .
- Fluorine Substitution : Fluorinated analogs exhibit higher reactivity in nucleophilic additions due to increased electrophilicity, expanding their utility beyond triazole chemistry .
- Structural Complexity : Cyclic derivatives (e.g., CAS 1179243-44-7) are preferred for synthesizing sterically constrained molecules, highlighting the role of substituents in directing reaction pathways .
Biological Activity
Ethyl 4,4-diethoxy-3-oxobutanoate (CAS No. 10495-09-7) is a β-keto ester compound that has garnered attention for its potential applications in various fields, particularly in horticulture and analytical chemistry. However, comprehensive research on its biological activity remains limited. This article aims to summarize the available information regarding the biological properties of this compound, including its synthesis, applications, and any documented biological activities.
Chemical Structure and Properties
This compound is characterized by the presence of two ethoxy groups attached to the fourth carbon of the butanoate chain. Its molecular formula is CHO, which contributes to its solubility and reactivity compared to simpler β-keto esters. The compound's unique structure allows for specific applications in both horticulture and analytical chemistry, particularly as a diagnostic agent for detecting azides in human serum.
Synthesis
The synthesis of this compound can be achieved through several methods involving the reaction of ethyl acetoacetate with various reagents under controlled conditions. The synthesis pathways often involve condensation reactions typical of β-keto esters, which can lead to diverse derivatives with varying biological activities.
Applications
- Horticultural Chemical : this compound is utilized as a horticultural chemical, although specific studies detailing its efficacy in this area are scarce.
- Analytical Chemistry : It serves as a diagnostic agent for detecting azides in human serum, indicating potential applications in medical diagnostics.
Biological Activity
Despite its structural significance and applications, there is a notable lack of documented biological activity for this compound. Current literature does not establish a clear mechanism of action or specific biological effects associated with this compound . The absence of extensive studies may indicate that it is primarily used in niche applications rather than as a widely recognized bioactive compound.
Comparative Analysis with Related Compounds
To understand the potential biological activity of this compound, it is useful to compare it with related compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl Acetoacetate | CHO | Simpler β-keto ester with one ethoxy group |
Ethyl 3-Oxobutanoate | CHO | Lacks additional ethoxy groups |
Methyl 4-Cyano-3-oxobutanoate | CHNO | Contains a cyano group instead of ethoxy groups |
Ethyl 4-Hydroxy-3-oxobutanoate | CHO | Contains a hydroxy group instead of ethoxy groups |
This table highlights the structural differences that may influence their respective biological activities. This compound's dual ethoxy substitution enhances its solubility and reactivity compared to simpler β-keto esters.
Case Studies and Research Findings
Currently, there are no prominent case studies specifically focusing on the biological activity of this compound. Most available literature emphasizes its chemical properties and potential applications rather than empirical biological research. Future studies could explore its interaction with biological systems or its potential therapeutic uses.
Q & A
Basic Research Questions
Q. How can the synthesis of ethyl 4,4-diethoxy-3-oxobutanoate be optimized for high yield and purity?
- Methodology : Utilize a Claisen-like condensation between ethyl acetoacetate and ethyl bromoacetate under basic conditions (e.g., KOH/ethanol). Key parameters include:
- Temperature control (e.g., reflux at 360 K) .
- Stoichiometric ratios (excess ethyl acetoacetate to drive reaction completion) .
- Post-synthesis purification via recrystallization (ethanol/water mixture) to achieve >95% purity .
- Critical Data :
Parameter | Optimal Range | Yield Impact |
---|---|---|
Reaction Time | 5–24 h | 72–85% |
Solvent | Anhydrous ethanol | Minimizes side reactions |
Q. What analytical techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR (e.g., δ 1.2–1.4 ppm for ethoxy groups, δ 3.5–4.5 ppm for carbonyl environments) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at 1740–1710 cm⁻¹, C-O-C at 1250–1150 cm⁻¹) .
- HPLC : Monitor purity using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?
- Methodology :
- Compare reactivity with analogs (e.g., ethyl 4-chloro-3-oxobutanoate) using kinetic studies under controlled conditions.
- Computational modeling (DFT) to analyze charge distribution and transition states .
- Key Findings :
- The diethoxy groups increase steric hindrance, reducing reaction rates with bulky nucleophiles by ~30% compared to chloro analogs .
- Electron-withdrawing substituents enhance electrophilicity at the β-keto position .
Q. What strategies resolve contradictions in reported crystallographic data for this compound derivatives?
- Methodology :
- Validate crystal structures using single-crystal X-ray diffraction (e.g., Bruker PHOTON 100 CMOS detector, Mo Kα radiation) .
- Cross-reference with computational predictions (e.g., Olex2 software for packing analysis) .
- Critical Considerations :
- Discrepancies in dihedral angles (e.g., ±5° variations) may arise from solvent polarity during crystallization .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodology :
- Accelerated stability studies in buffered solutions (pH 3–10) at 25–60°C.
- Monitor degradation via LC-MS for byproducts (e.g., decarboxylation products) .
- Data Interpretation :
Condition | Half-Life (Days) | Major Degradation Pathway |
---|---|---|
pH 3, 40°C | 7 | Hydrolysis of ester groups |
pH 10, 25°C | 21 | Keto-enol tautomerization |
Q. What role does this compound play in synthesizing bioactive spirocyclic compounds?
- Methodology :
- Employ tandem Michael addition-cyclization reactions with enolizable ketones .
- Optimize catalysts (e.g., L-proline for enantioselectivity) .
Q. Methodological Guidelines
Properties
IUPAC Name |
ethyl 4,4-diethoxy-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5/c1-4-13-9(12)7-8(11)10(14-5-2)15-6-3/h10H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVRRAANXHHPGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=O)CC(=O)OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456624 | |
Record name | Ethyl 4,4-diethoxy-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00456624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10495-09-7 | |
Record name | Ethyl 4,4-diethoxy-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00456624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4,4-diethoxy-3-oxobutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.